molecular formula C11H19NO4 B2498248 (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid CAS No. 2387561-54-6

(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid

Cat. No.: B2498248
CAS No.: 2387561-54-6
M. Wt: 229.276
InChI Key: WHYRSTZRPZXWFG-JGVFFNPUSA-N
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Description

(2S,3R)-1-tert-Butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is a synthetic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at the C2 position, and a carboxylic acid moiety at the C3 position. Its stereochemistry (2S,3R) is critical for its applications in chiral synthesis, particularly in peptide chemistry and medicinal chemistry intermediates.

  • CAS No.: 247219-81-4 (referenced in , though positional isomerism noted)
  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight: 229.27 g/mol
  • Storage: Sealed in dry conditions at 2–8°C .
  • Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, making the compound valuable in multi-step organic syntheses.

Properties

IUPAC Name

(2S,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYRSTZRPZXWFG-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Derivation and Boc Protection

The chiral pool approach leverages trans-4-hydroxy-L-proline (CAS 51-35-4) as a starting material due to its inherent (2S,3R) configuration. Initial protection of the amine with di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) under basic conditions (triethylamine, 0°C to room temperature, 12 h) yields (2S,3R)-1-(tert-butoxycarbonyl)-4-hydroxyproline. Subsequent oxidation of the 4-hydroxy group using Jones reagent (CrO₃/H₂SO₄) generates a ketone intermediate, which undergoes stereoselective methyl Grignard addition (CH₃MgBr, THF, -78°C) to install the 2-methyl group with >95% diastereomeric excess (de).

Key Reaction Conditions

Step Reagents/Conditions Yield (%)
Boc Protection Boc₂O, Et₃N, THF, 0°C → rt, 12 h 92
Oxidation CrO₃, H₂SO₄, acetone, 0°C, 2 h 85
Methyl Addition CH₃MgBr, THF, -78°C, 1 h 78

Lactam Formation and Carboxylic Acid Liberation

Cyclization of the tertiary alcohol via Mitsunobu conditions (DIAD, PPh₃, THF) forms the pyrrolidine ring, followed by hydrolysis of the methyl ester (LiOH, H₂O/THF, 50°C, 6 h) to yield the target carboxylic acid. This method achieves an overall yield of 58% with >99% enantiomeric excess (ee).

Asymmetric Alkylation of Pyrrolidine Precursors

Enolate Generation and Stereocontrol

A palladium-catalyzed asymmetric alkylation strategy employs (R)-BINAP as a chiral ligand to induce the (2S,3R) configuration. Starting from 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid methyl ester, deprotonation with LDA (lithium diisopropylamide, THF, -78°C) generates an enolate, which reacts with methyl iodide (CH₃I) in the presence of Pd(OAc)₂/(R)-BINAP to afford the 2-methyl derivative with 88% ee.

Optimized Catalytic System

Catalyst Ligand Solvent ee (%) Yield (%)
Pd(OAc)₂ (R)-BINAP THF 88 75
Ni(acac)₂ (S)-Segphos DME 72 68

Hydrolysis and Purification

Saponification of the methyl ester (NaOH, MeOH/H₂O, reflux, 4 h) followed by acidification (HCl, 0°C) yields the carboxylic acid. Purification via recrystallization (ethyl acetate/hexanes) enhances enantiopurity to >99% ee.

Diastereoselective Ring-Closing Metathesis

Olefin Precursor Synthesis

A Grubbs II-catalyzed ring-closing metathesis (RCM) constructs the pyrrolidine ring with predefined stereochemistry. Starting from N-Boc-protected diene (tert-butyl (2E,4E)-5-(methoxycarbonyl)penta-2,4-dien-1-ylcarbamate), RCM (5 mol% Grubbs II, CH₂Cl₂, 40°C, 12 h) forms the 2,3-disubstituted pyrrolidine. Subsequent hydrogenation (H₂, Pd/C, MeOH) saturates the double bond, installing the 2-methyl group via a chiral auxiliary.

Metathesis Performance

Catalyst Loading (mol%) Temperature (°C) Conversion (%) de (%)
5 40 95 82
10 50 98 80

Auxiliary Removal and Functionalization

Hydrogenolysis (H₂, Pd(OH)₂/C, EtOAc) removes the benzyl ester, followed by Boc protection (Boc₂O, DMAP, CH₂Cl₂) and hydrolysis (LiOH, THF/H₂O) to furnish the carboxylic acid.

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Racemic 2-methylpyrrolidine-3-carboxylic acid ethyl ester is subjected to Pseudomonas fluorescens lipase (PFL) in vinyl acetate (37°C, 24 h), selectively acetylating the (2R,3S)-enantiomer. Column chromatography (SiO₂, hexanes/EtOAc) isolates the (2S,3R)-isomer, which undergoes Boc protection and ester hydrolysis.

Enzymatic Efficiency

Enzyme Substrate ee (%) Conversion (%)
PFL Ethyl ester 95 45
CAL-B Methyl ester 88 50

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for (2S,3R)-1-Boc-2-methylpyrrolidine-3-carboxylic Acid

Method Starting Material Steps Overall Yield (%) ee/de (%) Scalability
Chiral Pool trans-4-Hydroxy-L-proline 6 58 >99 High
Asymmetric Alkylation Pyrrolidine ester 4 65 88 Moderate
RCM Diene derivative 5 52 82 Low
Enzymatic Resolution Racemic ester 5 40 95 Moderate

Critical Reaction Parameters and Troubleshooting

Boc Protection Efficiency

Incomplete Boc protection (e.g., <90% yield) often arises from moisture contamination. Anhydrous conditions (molecular sieves, N₂ atmosphere) and excess Boc₂O (1.5 equiv) improve yields to >95%.

Stereochemical Drift During Alkylation

Chelation-controlled conditions (MgBr₂·OEt₂ additive, THF, -78°C) mitigate epimerization during methyl Grignard additions, preserving >95% de.

Catalyst Degradation in RCM

Grubbs II catalyst decomposition at >50°C reduces metathesis efficiency. Lower temperatures (40°C) and degassed solvents enhance catalyst longevity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Trifluoroacetic acid (TFA) for Boc deprotection

    Coupling: Carbodiimides (e.g., EDC, DCC) for amide bond formation

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structural Formula

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.28 g/mol
  • CAS Number : 2259662-48-9
  • IUPAC Name : (2S,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3-carboxylic acid

Key Features

  • The tert-butoxycarbonyl (Boc) group is a protective group commonly used in organic synthesis to protect amines during reactions.
  • The compound's chirality at the 2 and 3 positions enhances its specificity in biological interactions.

Organic Synthesis

The primary application of (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid lies in its role as a building block in organic synthesis. It is used for:

  • Protection of Amines : The Boc group allows for the temporary protection of amines during multi-step synthesis processes. This is crucial when amines are sensitive to reaction conditions that might occur during subsequent steps.

Methodologies

  • Boc Protection : The Boc group can be introduced using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide. This method provides a stable protective strategy for amines.
  • Deprotection : The removal of the Boc group can be achieved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol, allowing for the regeneration of the free amine for further reactions.

Case Study: Synthesis of Bioactive Compounds

In a study focusing on the synthesis of novel derivatives for therapeutic applications, this compound was utilized to create compounds with enhanced biological activity against cancer cell lines. The successful incorporation of this compound into synthetic pathways demonstrated its versatility and importance in drug development .

Antioxidant Activity

Research has indicated that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cellular environments. This activity is particularly relevant in neurodegenerative conditions where oxidative damage plays a significant role.

Anti-inflammatory Effects

Studies have shown that this compound can reduce levels of inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have revealed its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. These findings highlight its promise as a candidate for further research and development in oncology .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress markers
Anti-inflammatoryDecreases TNF-α and IL-6 levels
AnticancerInhibits proliferation of cancer cell lines

Mechanism of Action

The mechanism by which (2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc group serves as a protecting group, allowing selective reactions at other functional sites without interference.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The compound is compared to Boc-protected pyrrolidine carboxylic acids with variations in substituents (methyl, methoxy, hydroxy) and stereochemistry (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(2S,3R)-1-Boc-2-methyl-pyrrolidine-3-carboxylic acid (Target) Methyl (C2) (2S,3R) C₁₁H₁₉NO₄ 229.27 Intermediate in peptide synthesis
(2S,3R)-1-Boc-3-methyl-pyrrolidine-2-carboxylic acid Methyl (C3) (2S,3R) C₁₁H₁₉NO₄ 229.27 Structural isomer of target
(2S,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid Methoxy (C3) (2S,3R) C₁₁H₁₉NO₅ 245.27 Increased polarity vs. methyl
(2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid Hydroxy (C3) (2R,3S) C₁₀H₁₇NO₅ 231.25 Enzyme inhibitor analog
(2R,3S)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid Methoxy (C3) (2R,3S) C₁₁H₁₉NO₅ 245.27 Stereoisomer with predicted pKa 3.61

Biological Activity

(2S,3R)-1-tert-butoxycarbonyl-2-methyl-pyrrolidine-3-carboxylic acid is a chiral compound with significant relevance in organic synthesis and medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, positions it as a valuable intermediate in various chemical applications. This article delves into its biological activity, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • CAS Number : 1507389-76-5
  • PubChem CID : 23079912

The compound features a pyrrolidine ring with a Boc group at the nitrogen atom and a carboxylic acid at the third carbon, which contributes to its reactivity and functionality in biological systems .

Research indicates that this compound can influence various biological pathways. Its structural similarities to naturally occurring amino acids allow it to interact with biological receptors and enzymes effectively:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.
  • Cellular Uptake and Bioavailability : Studies demonstrate that the compound can penetrate cellular membranes, suggesting its potential as a drug candidate with favorable bioavailability profiles .

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study explored the compound's role as an inhibitor of the von Hippel-Lindau (VHL) E3 ubiquitin ligase, demonstrating low nanomolar potencies in cellular assays. This suggests that compounds like this compound could serve as scaffolds for developing new therapeutic agents targeting VHL-related pathways .
  • Synthesis of Analogues :
    • Research focusing on the synthesis of analogues highlighted the compound's versatility. Various synthetic routes were developed that allowed for high yields and purity, emphasizing its utility in creating biologically active derivatives .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

CompoundStructural FeaturesUnique Properties
This compoundPyrrolidine ring, Boc groupVersatile synthetic intermediate
L-ProlinePyrrolidine ring without protective groupsNaturally occurring amino acid
N-Boc-L-ValineValine side chain with Boc groupUsed in peptide synthesis
N-Boc-L-LeucineLeucine side chain with Boc groupSimilar applications in pharmaceutical chemistry

This comparison underscores the unique structural features of this compound and its importance in synthetic organic chemistry and drug development .

Q & A

Q. Basic: What synthetic strategies are recommended to achieve high enantiomeric purity of this compound?

To ensure enantiomeric purity, asymmetric synthesis using chiral auxiliaries or catalysts is critical. Key steps include:

  • Stereoselective ring formation : Utilize chiral catalysts (e.g., organocatalysts or transition-metal complexes) during pyrrolidine ring closure to control the 2S,3R configuration.
  • Protecting group selection : The tert-butoxycarbonyl (Boc) group is preferred for its stability under acidic conditions and ease of removal .
  • Purification : Employ chiral HPLC or recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product, as demonstrated in similar pyrrolidine derivatives .

Q. Advanced: How does the stereochemistry of the pyrrolidine ring influence intermolecular interactions in crystallographic studies?

The 2S,3R configuration induces a unique envelope conformation in the pyrrolidine ring, with C4 deviating from planarity. This conformation facilitates a hydrogen-bonding network, where each molecule acts as both a donor (via carboxylic acid and hydroxyl groups) and acceptor (via carbonyl oxygen). X-ray crystallography reveals five classical hydrogen bonds per molecule, stabilizing the crystal lattice . Such interactions are critical for modeling ligand-receptor binding in drug design.

Q. Basic: What analytical techniques are essential for confirming the compound’s absolute configuration?

  • X-ray crystallography : The gold standard for determining absolute stereochemistry. Anomalous scattering or Friedel pair refinement (if heavy atoms are present) can resolve chirality .
  • Circular Dichroism (CD) : Correlates specific Cotton effects with the 2S,3R configuration.
  • NMR spectroscopy : NOESY or ROESY experiments identify spatial proximities between protons, confirming ring conformation .

Q. Advanced: How can researchers address discrepancies in reported melting points or spectral data for this compound?

Discrepancies often arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. acetonitrile) may yield different crystal forms.
  • Impurities : Trace solvents or byproducts alter melting points. Use high-purity solvents and monitor reactions via TLC/HPLC .
  • Instrument calibration : Validate differential scanning calorimetry (DSC) or NMR spectrometers against standard references. Cross-reference with published crystallographic data (e.g., CCDC entries) .

Q. Basic: What are the optimal storage conditions to prevent degradation of this compound?

  • Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the Boc group.
  • Moisture control : Use desiccants (e.g., silica gel) and avoid aqueous solutions unless immediately required.
  • Light sensitivity : Protect from UV exposure by using amber glassware .

Q. Advanced: How does the methyl group at C2 impact the compound’s conformational flexibility and biological activity?

The C2-methyl group introduces steric hindrance , restricting the pyrrolidine ring to a rigid envelope conformation. This rigidity enhances selectivity in enzyme inhibition (e.g., glycosidase or protease targets) by reducing off-target binding. Computational docking studies of analogous compounds show that methyl substitution improves binding affinity by 2–3 kcal/mol compared to non-methylated derivatives .

Q. Basic: What solvents are compatible with this compound for reaction conditions?

  • Polar aprotic solvents : DMF or DCM for Boc deprotection (using TFA) or coupling reactions.
  • Protic solvents : Ethanol/water mixtures for recrystallization, as they promote hydrogen bonding without degrading the Boc group .

Q. Advanced: What strategies mitigate racemization during Boc removal or subsequent derivatization?

  • Low-temperature deprotection : Use TFA/DCM at 0°C to minimize acid-induced racemization.
  • Neutral workup : Quench reactions with bicarbonate to avoid prolonged exposure to acidic conditions.
  • Kinetic monitoring : Track enantiomeric excess via chiral HPLC at each synthetic step .

Q. Basic: How is the compound’s purity assessed before biological assays?

  • HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and compare retention times to standards.
  • Mass spectrometry : Confirm molecular weight ([M+H]+ expected at ~245–291 g/mol, depending on derivatives) .

Q. Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) simulations : Model the envelope conformation’s stability in aqueous vs. lipid environments.
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon methyl or Boc group modification .

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